rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride
Description
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a cyclobutane-derived chiral compound with a stereochemically complex structure. Key features include:
- A cyclobutane core substituted with an amino group at the 2-position and a bulky tert-butoxy group at the 4-position.
- A methyl ester functional group linked via an acetoxy moiety to the cyclobutane ring.
- A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.
This compound is likely explored as a building block for drug candidates, leveraging its rigid cyclobutane scaffold for conformational control and its polar substituents for target binding .
Properties
IUPAC Name |
methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4;/h7-9H,5-6,12H2,1-4H3;1H/t7-,8+,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKXKMOGWRQDOJ-RVKMJUHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H]([C@H]1CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, introduction of the tert-butoxy group, and subsequent functionalization to introduce the amino and acetate groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of flow microreactor systems has been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Impact: The tert-butoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like methoxycarbonyl () or cyano (). This may improve metabolic stability but reduce aqueous solubility.
- Salt Forms: Unlike the zwitterionic 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride (), the target compound’s hydrochloride salt simplifies purification and formulation.
Comparison with Pyrrolidine Derivatives
Table 2: Cyclobutane vs. Pyrrolidine-Based Analogues
Key Observations:
- Ring Chemistry : The pyrrolidine derivative () incorporates a nitrogen atom, enabling hydrogen bonding and basicity absent in the cyclobutane-based target compound.
Biological Activity
Rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a compound characterized by its unique cyclobutyl structure, which includes an amino group and a tert-butoxy substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to receptor interactions and enzyme inhibition.
- Molecular Formula : C11H22ClNO3
- Molar Mass : Approximately 251.75 g/mol
- IUPAC Name : this compound
The compound can undergo hydrolysis in aqueous environments, leading to the formation of the corresponding acid and amine. The tert-butoxy group may also participate in nucleophilic substitution reactions, potentially yielding various derivatives.
Preliminary studies suggest that this compound interacts with specific receptors or enzymes within biological systems. Interaction studies typically involve binding assays and functional assays to evaluate the compound's efficacy and mechanism of action.
Pharmacodynamics
The pharmacodynamics of this compound indicate potential applications in therapeutic settings. Binding affinity studies have shown that it may modulate receptor activity, which could lead to various physiological effects. Further research is needed to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate | Hydroxyphenyl substitution | Exhibits different biological properties due to phenolic group |
| Rac-methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochloride | Cyclohexene ring | Different ring structure alters reactivity and interaction profile |
| Tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Pyrrolidine ring | Unique nitrogen-containing ring affects biological activity |
These comparisons highlight how variations in structural features can influence biological activities and applications in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
